molecular formula C19H27N3O3S B2661293 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane CAS No. 1797890-42-6

1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane

Cat. No. B2661293
CAS RN: 1797890-42-6
M. Wt: 377.5
InChI Key: DYAATGUHDNHVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of azepane derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane involves the inhibition of certain enzymes and proteins involved in the progression of various diseases. It has been found to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane has been shown to have various biochemical and physiological effects in the body. It has been found to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane in lab experiments include its high potency and selectivity towards certain enzymes and proteins. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane. These include further studies to determine its safety and efficacy in clinical trials, the development of more potent and selective derivatives, and the exploration of its potential use in the treatment of other diseases. Additionally, the development of new synthesis methods for the compound may also be explored to improve its accessibility and reduce its cost.
In conclusion, 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane is a promising compound that has shown potential in various scientific research applications. Further studies are needed to determine its safety and efficacy in clinical trials and to explore its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane involves the reaction of 4-methoxyphenylacetic acid with 1-isopropyl-1H-imidazole-4-sulfonyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydride and 1-bromo-3-chloropropane to obtain the final compound.

Scientific Research Applications

1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane has been studied extensively for its potential use as a therapeutic agent. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-(4-methoxyphenyl)-1-(1-propan-2-ylimidazol-4-yl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c1-15(2)21-13-19(20-14-21)26(23,24)22-11-5-4-6-17(12-22)16-7-9-18(25-3)10-8-16/h7-10,13-15,17H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAATGUHDNHVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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